molecular formula C11H16ClN B571409 (S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 76209-99-9

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Cat. No.: B571409
CAS No.: 76209-99-9
M. Wt: 197.706
InChI Key: IRCHSDVJDUKBGX-FVGYRXGTSA-N
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Description

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a chemical compound with a complex structure that includes a benzazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzazepine ring. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction typically produces an alcohol.

Scientific Research Applications

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine: The parent compound without the hydrochloride group.

    (4R)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride: The enantiomer of the compound.

Uniqueness

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can result in different biological activities compared to its enantiomers or other similar compounds.

Properties

IUPAC Name

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-8-11-5-3-2-4-10(11)6-7-12-9;/h2-5,9,12H,6-8H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCHSDVJDUKBGX-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76209-99-9
Record name 1H-3-Benzazepine, 2,3,4,5-tetrahydro-2-methyl-, hydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76209-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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